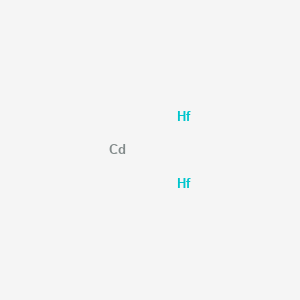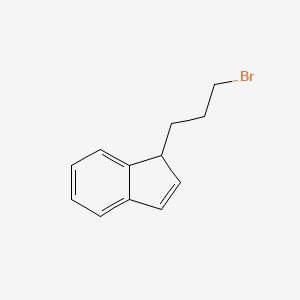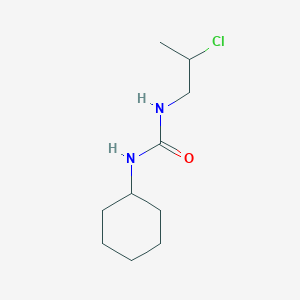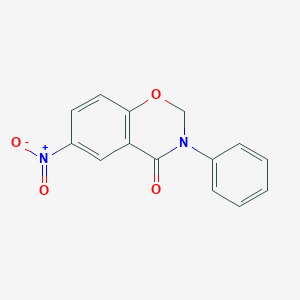
1,3-Bis(3-bromopropyl)-1,1,3,3-tetramethyldisiloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(3-bromopropyl)-1,1,3,3-tetramethyldisiloxane is an organosilicon compound characterized by the presence of bromopropyl groups attached to a tetramethyldisiloxane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-bromopropyl)-1,1,3,3-tetramethyldisiloxane typically involves the reaction of 1,1,3,3-tetramethyldisiloxane with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like toluene or dichloromethane. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3-bromopropyl)-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding hydrosilane.
Oxidation: Oxidative conditions can convert the siloxane backbone into silanols or siloxane oligomers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.
Major Products Formed
Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives.
Reduction: The corresponding hydrosilane.
Oxidation: Silanols or siloxane oligomers.
Scientific Research Applications
1,3-Bis(3-bromopropyl)-1,1,3,3-tetramethyldisiloxane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the preparation of siloxane-based polymers and resins.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1,3-Bis(3-bromopropyl)-1,1,3,3-tetramethyldisiloxane involves its ability to undergo nucleophilic substitution reactions, which allows it to form covalent bonds with various nucleophiles. This reactivity is crucial for its role in organic synthesis and materials science. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane
- 1,3-Bis(3-iodopropyl)-1,1,3,3-tetramethyldisiloxane
- 1,3-Bis(3-azidopropyl)-1,1,3,3-tetramethyldisiloxane
Uniqueness
1,3-Bis(3-bromopropyl)-1,1,3,3-tetramethyldisiloxane is unique due to the presence of bromine atoms, which are more reactive than chlorine but less reactive than iodine. This balance of reactivity makes it a versatile intermediate in organic synthesis. Additionally, the tetramethyldisiloxane backbone provides stability and flexibility, making it suitable for various applications in materials science and industry.
Properties
CAS No. |
18132-70-2 |
|---|---|
Molecular Formula |
C10H24Br2OSi2 |
Molecular Weight |
376.27 g/mol |
IUPAC Name |
3-bromopropyl-[3-bromopropyl(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C10H24Br2OSi2/c1-14(2,9-5-7-11)13-15(3,4)10-6-8-12/h5-10H2,1-4H3 |
InChI Key |
PMAMLBZGMZOYAC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCBr)O[Si](C)(C)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14715456.png)

![[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate](/img/structure/B14715471.png)

![3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14715480.png)







![1,4,4-Trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14715508.png)

